

Spectroscopic comparison of 1-propanamine and 2-propanamine

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Compound of Interest

Compound Name: 2-Propanamine

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A Spectroscopic Showdown: 1-Propanamine vs. 2-Propanamine

In the realm of organic chemistry, subtle structural differences can lead to distinct physical and chemical properties. This guide provides a detailed spectroscopic comparison of two common isomers, 1-propanamine and 2-propanamine. Aimed at researchers, scientists, and professionals in drug development, this document presents a side-by-side analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

At a Glance: Key Spectroscopic Differentiators

The positioning of the amine group in 1-propanamine (a primary amine with the amino group at the terminal carbon) versus 2-propanamine (a primary amine with the amino group at the central carbon) results in unique spectral fingerprints. These differences are crucial for the unambiguous identification and characterization of these compounds in various applications, including synthesis, quality control, and metabolomic studies.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 1-propanamine and 2-propanamine.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	Vibrational Mode	1-Propanamine (cm ⁻¹) **	2-Propanamine (cm ⁻¹) **
N-H	Stretch (Asymmetric & Symmetric)	~3370 & ~3290	~3360 & ~3280
N-H	Bend (Scissoring)	~1620	~1600
C-H	Stretch (sp ³)	~2960-2870	~2960-2870
C-N	Stretch	~1070	~1170
N-H	Wag	~820 (broad)	~840 (broad)

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Proton Environment	1-Propanamine (δ ppm)	Multiplicity	2-Propanamine (δ ppm)	Multiplicity
-CH ₂ -NH ₂	~2.65	Triplet	-	-
-CH(CH ₃) ₂	-	-	~2.85	Septet
-CH ₂ -CH ₂ -NH ₂	~1.45	Sextet	-	-
-CH(CH ₃) ₂	-	-	~1.05	Doublet
-CH ₃	~0.90	Triplet	-	-
-NH ₂	~1.20 (broad)	Singlet	~1.15 (broad)	Singlet

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

Carbon Environment	1-Propanamine (δ ppm)	2-Propanamine (δ ppm)
C-NH ₂	~44.5	~48.0
-CH ₂ -CH ₂ -NH ₂	~26.0	-
-CH(CH ₃) ₂	-	~25.5
-CH ₃	~11.0	-

Table 4: Mass Spectrometry (MS) Data (Key Fragments m/z)

Fragment Ion	Proposed Structure	1-Propanamine (m/z)	2-Propanamine (m/z)
[M] ⁺	[C ₃ H ₉ N] ⁺	59	59
[M-1] ⁺	[C ₃ H ₈ N] ⁺	58	58
[M-15] ⁺	[C ₂ H ₆ N] ⁺	44	44 (Base Peak)[1]
[M-28] ⁺	[CH ₅ N] ⁺	31	-
[M-29] ⁺	[CH ₄ N] ⁺	30 (Base Peak)	30
[C ₂ H ₅] ⁺	Ethyl Cation	29	29
[C ₂ H ₄] ⁺	Ethene Radical Cation	28	28

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A thin liquid film of the amine sample was placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates.[2]
- Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates was acquired and subtracted from the sample spectrum.
- Interpretation: The presence of characteristic absorption bands for N-H, C-H, and C-N bonds was analyzed to confirm the functional groups present.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 300 MHz or higher field Nuclear Magnetic Resonance (NMR) spectrometer.

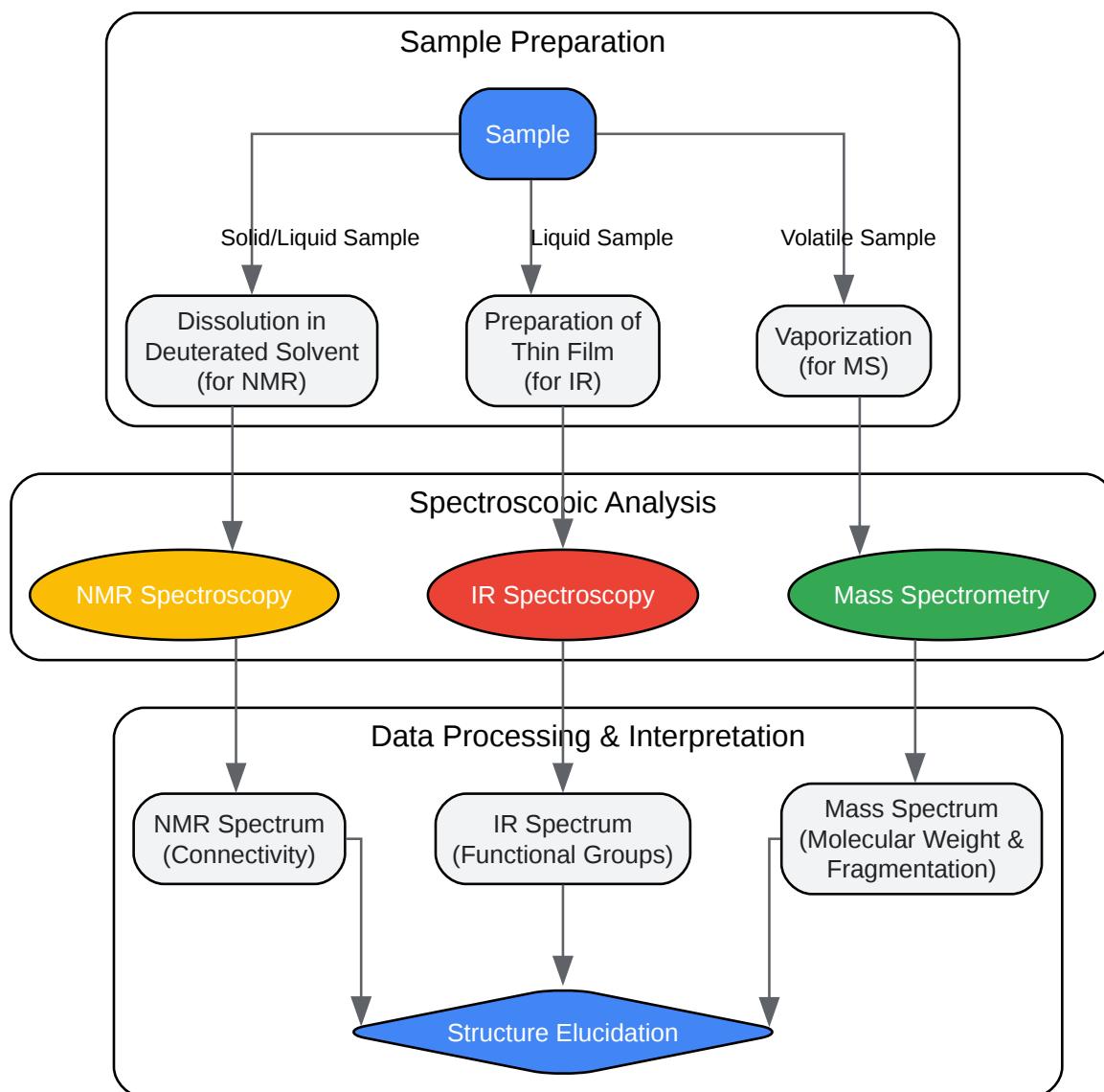
- Sample Preparation: Approximately 10-20 mg of the amine sample was dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a 5 mm NMR tube.[4][5] A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00).
- Data Acquisition for ^1H NMR: Proton NMR spectra were acquired with a 90° pulse angle and a relaxation delay of 1-2 seconds between pulses.
- Data Acquisition for ^{13}C NMR: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
- Interpretation: Chemical shifts (δ), signal multiplicities (splitting patterns), and integration values (for ^1H NMR) were analyzed to determine the structure and connectivity of the atoms in the molecule.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
- Sample Introduction: The volatile liquid amine sample was introduced into the ion source via a direct insertion probe or a gas chromatography (GC) inlet.
- Ionization: Electron ionization was performed at a standard energy of 70 eV.[6]
- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.
- Interpretation: The molecular ion peak ($[\text{M}]^+$) was identified to determine the molecular weight. The fragmentation pattern was analyzed to deduce the structure of the molecule by identifying characteristic fragment ions.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

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Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic techniques of IR, NMR, and MS provide complementary information that, when combined, allows for the definitive differentiation between 1-propanamine and 2-propanamine. The distinct chemical environments of the protons and carbons in each isomer lead to unique NMR spectra, while their different fragmentation pathways in mass spectrometry provide further confirmation of their structures. Infrared spectroscopy offers a quick and

effective method for identifying the primary amine functional group common to both. This guide serves as a comprehensive resource for the spectroscopic characterization of these fundamental building blocks in chemical research and development.

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